molecular formula C16H13ClN2O2 B5711384 3-chloro-N'-cinnamoylbenzohydrazide

3-chloro-N'-cinnamoylbenzohydrazide

Cat. No.: B5711384
M. Wt: 300.74 g/mol
InChI Key: OPNCFIDKNZXPFS-MDZDMXLPSA-N
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Description

3-Chloro-N'-cinnamoylbenzohydrazide is a hydrazide derivative characterized by a benzohydrazide core substituted with a chlorine atom at the 3-position and a cinnamoyl group (α,β-unsaturated carbonyl) at the N'-position. This compound belongs to a class of hydrazone derivatives known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.

Properties

IUPAC Name

3-chloro-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-14-8-4-7-13(11-14)16(21)19-18-15(20)10-9-12-5-2-1-3-6-12/h1-11H,(H,18,20)(H,19,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNCFIDKNZXPFS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-cinnamoylbenzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with cinnamoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 3-chloro-N’-cinnamoylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-cinnamoylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms like hydrazines or amines.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-chloro-N’-cinnamoylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N’-cinnamoylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance stability and binding to enzymes like LSD1 via halogen bonds. CHBH (Cl-substituted) shows potent anticancer activity (IC₅₀ = 2.1 µM in leukemia cells) .
  • Hydroxy/Methoxy Groups : Improve solubility and metal chelation. The 2-hydroxy-5-methoxy derivative exhibits broad-spectrum antibacterial activity (MIC = 12.5 µg/mL against Staphylococcus aureus) .
  • Bulkier Substituents (e.g., cinnamoyl) : Increase lipophilicity, enhancing cell membrane penetration. Cinnamoyl derivatives may target α,β-unsaturated carbonyl-sensitive pathways .

Anticancer Activity

  • CHBH : Selectively inhibits LSD1 (a histone demethylase), inducing apoptosis in cancer cells. It also acts as an iron-chelating agent, disrupting redox balance in tumors .
  • This compound : Expected to share similar mechanisms but with improved bioavailability due to the cinnamoyl group’s extended conjugation.

Antimicrobial Activity

  • 3-Chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide : Shows higher antifungal activity (70% inhibition of Candida albicans) compared to its methyl-substituted analogue (45% inhibition), highlighting the role of electronegative substituents .

Enzyme Inhibition

  • LSD1 Inhibition: CHBH’s IC₅₀ for LSD1 is 1.8 µM, superior to non-chlorinated analogues (IC₅₀ > 10 µM) .

Physicochemical and Crystallographic Properties

Compound Crystal System Unit Cell Dimensions (Å) Hydrogen Bonding
3-Chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide Monoclinic (P21/n) a = 5.8872, b = 31.649, c = 7.6309 Intra-/intermolecular O–H···N bonds
3-Chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide Triclinic (P1) a = 8.8560, b = 9.3810, c = 11.205 Br···Cl interactions enhance packing

Key Insights :

  • Hydrogen Bonding : Stabilizes crystal structures and influences solubility. Methoxy groups reduce crystallinity, improving dissolution rates .

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